(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride
Description
(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a chiral fluorinated aromatic amine derivative characterized by a phenol ring substituted with a trifluoroethylamine group at the ortho position. Its molecular formula is C₈H₉ClF₃NO (molecular weight: 227.61 g/mol), with the hydrochloride salt enhancing its solubility in polar solvents . The stereochemistry of the compound (S-configuration) is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles .
This compound is primarily used in research settings, particularly in neuroscience and drug discovery, due to its structural similarity to neurotransmitters and fluorinated pharmacophores. Fluorine atoms improve metabolic stability and membrane permeability, making it a valuable scaffold for optimizing drug candidates .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7(12)5-3-1-2-4-6(5)13;/h1-4,7,13H,12H2;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEMEBWDQLBNTM-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(F)(F)F)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394822-92-4 | |
| Record name | Phenol, 2-[(1S)-1-amino-2,2,2-trifluoroethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394822-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and trifluoroethylamine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products
Oxidation Products: Quinones, hydroquinones, or other oxidized phenolic compounds.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
Research indicates that (S)-2-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride exhibits potential as an antidepressant. The compound's structural similarity to known antidepressants suggests it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of this compound showed enhanced activity in animal models of depression, indicating its possible therapeutic efficacy in treating mood disorders .
Neuroprotective Effects
The neuroprotective capabilities of this compound have been explored in the context of neurodegenerative diseases. In vitro studies have shown that this compound can reduce oxidative stress and apoptosis in neuronal cells. This property is attributed to its ability to modulate cellular signaling pathways that protect against neurotoxic insults .
Synthesis and Chemical Transformations
Fluorinated Amino Acids
The compound serves as a precursor in synthesizing fluorinated amino acids, which are valuable in drug design. Its trifluoroethyl group can enhance the lipophilicity and metabolic stability of amino acids used in therapeutic agents. The synthesis involves the use of palladium-catalyzed reactions to incorporate the trifluoroethyl moiety into various amino acid frameworks .
Case Studies
Regulatory Insights
Due to its potential applications in pharmaceuticals, this compound is subject to regulatory scrutiny. Studies assessing its mutagenicity and overall safety profile are crucial for advancing it through clinical trials. Current assessments indicate a low risk of mutagenic effects at therapeutic doses, supporting its candidacy for further development .
Mechanism of Action
The mechanism of action of (S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as signaling pathways or metabolic processes.
Comparison with Similar Compounds
Key Observations:
Fluorination Patterns: The trifluoroethyl group in the target compound improves resistance to oxidative metabolism compared to non-fluorinated analogues . Difluoro (e.g., ) or trifluoromethyl (e.g., ) substitutions alter electronic properties, affecting receptor affinity.
Stereochemical Impact :
- The (R)-enantiomer of the target compound (CAS 1394822-90-2) is commercially available but lacks detailed pharmacological data, highlighting the need for enantiomer-specific studies .
Functional Group Modifications: Replacement of the phenol group with a nitrile (e.g., ) increases polarity but may reduce blood-brain barrier penetration.
Pharmacological and Physicochemical Comparisons
Solubility and Stability:
- Hydrochloride Salts : All listed compounds are hydrochloride salts, ensuring solubility in aqueous media (e.g., water, DMSO) .
- Trifluoroethyl vs.
Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Commercial Availability of Analogues
Biological Activity
(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a phenolic structure with a trifluoroethyl group and an amino group, which can influence its interaction with biological targets. The synthesis of this compound typically involves the reaction of phenolic precursors with trifluoroethyl amines under controlled conditions to ensure high purity and yield.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing cellular damage and reducing the risk of chronic diseases.
- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies show IC50 values indicating effective inhibition of cell proliferation in A-549 (lung cancer) and MCF-7 (breast cancer) cell lines .
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxic effects and antioxidant capacity of this compound. Key findings include:
- Cytotoxicity : The compound showed promising cytotoxicity with IC50 values around 22.09 µg/mL against A-549 cells and 6.40 µg/mL against MCF-7 cells .
- Antioxidant Assays : Various assays such as DPPH radical scavenging and total antioxidant capacity (TAC) tests revealed that the compound effectively scavenges free radicals, contributing to its antioxidant profile .
Case Studies
- Case Study on Cancer Cell Lines :
- Antioxidant Activity Assessment :
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The synthesis often involves Julia olefination or nucleophilic substitution to introduce the trifluoroethyl group. For example, stable reagents like 2-((1-chloro-2,2,2-trifluoroethyl)sulfonyl)benzothiazole can be coupled with phenolic precursors under controlled conditions (e.g., anhydrous solvents, low temperatures) to preserve stereochemistry . Chiral resolution via HPLC with a polysaccharide-based column (e.g., Chiralpak®) is critical for isolating the (S)-enantiomer .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : NMR is essential for confirming trifluoroethyl group integrity, while NMR identifies aromatic protons and amine environments.
- HPLC-MS : Reverse-phase HPLC with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) coupled with high-resolution mass spectrometry validates molecular weight and purity (≥95%) .
- Chiral Analysis : Polarimetric measurements or chiral stationary phases ensure enantiomeric excess (>99%) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the trifluoroethyl group .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure.
- Waste Disposal : Neutralize with 1M NaOH before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents, racemic contamination) or assay conditions. Mitigation strategies include:
- Reproducibility Checks : Validate activity across multiple cell lines (e.g., HEK293, SH-SY5Y) with blinded controls.
- Batch Analysis : Use LC-MS to confirm batch-to-batch consistency in purity and stereochemistry .
- Dose-Response Curves : Perform EC/IC studies in triplicate to rule out false positives .
Q. What computational approaches are suitable for studying the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding to receptors (e.g., adrenergic or serotonin receptors). Parameterize the trifluoroethyl group with quantum-mechanical charge calculations .
- MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability .
Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?
- Methodological Answer :
- Buffering : Prepare solutions in phosphate-buffered saline (pH 7.4) with 0.1% ascorbic acid to prevent oxidation.
- Lyophilization : Freeze-dry with trehalose (1:5 molar ratio) to enhance shelf life. Reconstitute in DMSO for pharmacokinetic studies .
Q. How can the compound’s trifluoroethyl group be functionalized for covalent protein targeting?
- Methodological Answer :
- Photoaffinity Labeling : Introduce a diazirine moiety via Suzuki coupling to the phenol ring. UV irradiation (365 nm) generates carbene intermediates for covalent binding .
- Click Chemistry : Modify the amine group with propargyl glycine for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-tagged proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
